3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one
Description
The compound 3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one is a heterocyclic molecule featuring a benzofuran-1-one core linked via a 2-oxoethyl group to a 1-ethyl-3-methylpyrazole moiety. This structure combines the planar aromaticity of benzofuranone with the electron-rich pyrazole ring, which may confer unique physicochemical properties.
Properties
IUPAC Name |
3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-18-9-13(10(2)17-18)14(19)8-15-11-6-4-5-7-12(11)16(20)21-15/h4-7,9,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKUHTYTNBETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of 284.31 g/mol. The compound features a complex structure that includes a benzofuran moiety and a pyrazole derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | NJXRPQYJOUJAPR-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds demonstrate inhibitory effects on various cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in tumor growth and metastasis.
For example, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The ability to modulate these pathways suggests potential applications in treating cancers characterized by these mutations.
Anti-inflammatory and Analgesic Effects
The compound has also been explored for its anti-inflammatory and analgesic properties. Pyrazole derivatives are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In experimental models, compounds similar to this compound have shown comparable efficacy to established anti-inflammatory agents like indomethacin .
Antimicrobial Activity
Antimicrobial studies have revealed that pyrazole derivatives possess activity against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth. In vitro assays have demonstrated promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors such as EGFR and others involved in cell signaling pathways could explain its antitumor effects.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives may enhance antioxidant defenses, contributing to their protective effects against cellular damage.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- Antitumor Efficacy : A study evaluated the impact of various pyrazole derivatives on breast cancer cell lines, demonstrating that certain modifications enhance their cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Properties : In an animal model of arthritis, administration of pyrazole derivatives resulted in significant reductions in swelling and pain, supporting their use as potential therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound’s key structural elements include:
- Benzofuran-1-one ring : A planar, aromatic system with a ketone oxygen at position 1.
- Pyrazole substituent : A 1-ethyl-3-methylpyrazole group at position 4, connected via a 2-oxoethyl linker.
Comparison with Pyrazole-Benzofuranone Derivatives
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one
- Structure: Similar benzofuranone core but substituted with a 5-amino-3-methyl-1-phenylpyrazole.
- Key Differences: Substituents: Amino and phenyl groups on the pyrazole vs. ethyl and methyl in the target compound. Geometry: The benzofuran ring is planar, with a dihedral angle of 5.2° between pyrazole and benzofuranone rings .
3-(2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl)-2-benzofuran-1(3H)-one
- Structure : Features an imidazole-attached phenyl group in the oxoethyl chain (C19H14N2O3) .
- Key Differences :
- Substituents : Imidazole introduces a basic nitrogen, altering electronic properties.
- Molecular Weight : Higher molar mass (318.33 g/mol) vs. the target compound’s estimated ~313 g/mol (C17H17N2O3).
- Reactivity : Imidazole’s aromaticity and lone pairs may increase catalytic or binding activity in biological systems.
Comparison with Pyrazolone Derivatives
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Structure : Pyrazolone core with benzothiazole and propynyl groups .
- Key Differences: Core Heterocycle: Pyrazolone (ketone-containing) vs. benzofuranone. Substituents: Benzothiazole’s sulfur atom may enhance π-stacking interactions, while the propynyl group introduces rigidity.
2-(1,3-Benzothiazol-2-yl)-4-(2-phenylethyliminomethyl)-5-propyl-1H-pyrazol-3-one
- Structure: Includes an iminomethyl linker and benzothiazole group .
- Key Differences: Functional Groups: The iminomethyl group may facilitate Schiff base formation, unlike the stable oxoethyl linker in the target compound.
Physicochemical and Spectroscopic Data
Melting Points and Solubility
Spectroscopic Features
- IR Spectroscopy: Expected C=O stretches at ~1700 cm⁻¹ (benzofuranone) and ~1650 cm⁻¹ (pyrazole ketone), consistent with analogs .
- NMR: Pyrazole protons in the target compound would resonate upfield (δ 1.2–1.5 ppm for ethyl CH3) compared to phenyl or amino substituents in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
